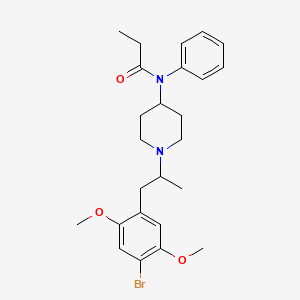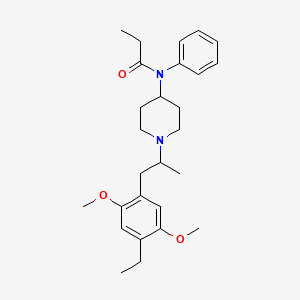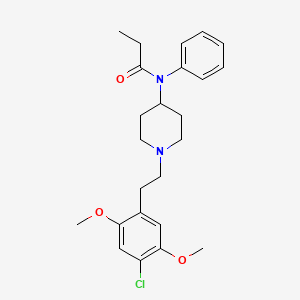
N-(1-(4-Chloro-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2C-C) Fentanyl (chlorhydrate) est un opioïde synthétique appartenant à la classe des phénéthylamines. Il est structurellement similaire aux opioïdes connus et est classé comme une substance de l'annexe I aux États-Unis, ce qui indique son fort potentiel de dépendance et l'absence d'utilisation médicale acceptée . Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2C-C) Fentanyl (chlorhydrate) implique plusieurs étapes, commençant par la préparation de l'intermédiaire 2,5-diméthoxy-4-chlorophénéthylamine. Cet intermédiaire est ensuite mis à réagir avec le N-phénylpropionamide dans des conditions spécifiques pour former le produit final. La réaction nécessite généralement un environnement contrôlé avec des conditions précises de température et de pH pour garantir le rendement et la pureté souhaités.
Méthodes de production industrielle
La production industrielle du N-(2C-C) Fentanyl (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements de pointe pour maintenir la cohérence et la qualité. Le produit final est souvent soumis à des mesures de contrôle de qualité rigoureuses, y compris la chromatographie et la spectroscopie, pour confirmer son identité et sa pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(2C-C) Fentanyl (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Halogènes (chlore, brome), agents alkylants (iodure de méthyle), solvants comme le dichlorométhane ou l'éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
N-(2C-C) Fentanyl (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.
Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur les voies de signalisation cellulaire.
Médecine : Enquête sur ses propriétés analgésiques potentielles et son rôle dans la gestion de la douleur.
Industrie : Utilisé dans le développement de nouvelles voies de synthèse et l'optimisation des méthodes de production existantes.
Mécanisme d'action
N-(2C-C) Fentanyl (chlorhydrate) exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs, conduisant à l'analgésie et à l'euphorie. Le composé cible principalement le récepteur mu-opioïde, qui est responsable de ses effets analgésiques puissants. Les voies moléculaires impliquées comprennent l'inhibition de l'adénylate cyclase et l'activation des canaux potassiques, entraînant une hyperpolarisation des neurones et une réduction de l'excitabilité neuronale.
Applications De Recherche Scientifique
N-(2C-C) Fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of new synthetic routes and the optimization of existing production methods.
Mécanisme D'action
N-(2C-C) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2C-B) Fentanyl (chlorhydrate)
- N-(2C-T-2) Fentanyl (chlorhydrate)
- N-(2C-N) Fentanyl (chlorhydrate)
Comparaison
N-(2C-C) Fentanyl (chlorhydrate) est unique en raison de son motif de substitution spécifique sur le squelette phénéthylamine, qui comprend des groupes 2,5-diméthoxy et 4-chloro. Cette modification structurelle influence son affinité de liaison et sa sélectivité pour les récepteurs opioïdes, le distinguant d'autres composés similaires. Par exemple, N-(2C-B) Fentanyl (chlorhydrate) présente une substitution au brome, tandis que N-(2C-T-2) Fentanyl (chlorhydrate) contient un atome de soufre dans sa structure .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
Formule moléculaire |
C24H31ClN2O3 |
|---|---|
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
N-[1-[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2/h5-9,16-17,20H,4,10-15H2,1-3H3 |
Clé InChI |
UYOUMHSSQFWUFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


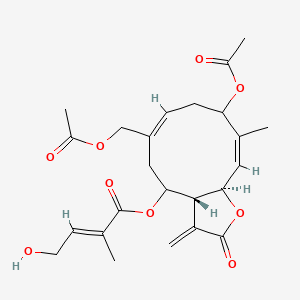
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)


![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
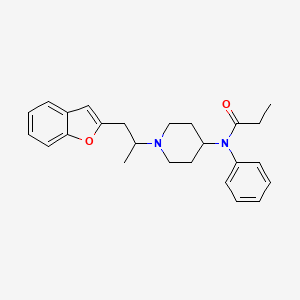
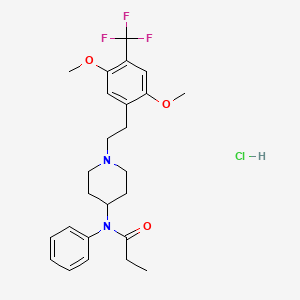

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
